![molecular formula C21H21ClN4O3S2 B2729932 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 1207027-87-9](/img/structure/B2729932.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Description
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O3S2 and its molecular weight is 476.99. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research
This compound is related to Trazodone , a medication used to treat depression. It’s possible that this compound could be used in pharmaceutical research to develop new treatments for mental health disorders.
Neurotransmitter Receptor Binding
The compound has shown affinity for certain neurotransmitter receptors, such as the 5-hydroxytryptamine receptor 2A . This suggests potential applications in neurological research, particularly in understanding how these receptors function and how they can be targeted for therapeutic purposes.
Antimicrobial Activity
While there isn’t direct evidence for this specific compound, similar compounds have been studied for their antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents.
Anti-inflammatory and Analgesic Activities
Again, while there isn’t direct evidence for this specific compound, similar compounds have shown anti-inflammatory and analgesic activities . This suggests potential applications in the development of new anti-inflammatory and pain-relieving drugs.
Chemical Synthesis
The compound could be used in chemical synthesis . Its complex structure could make it a useful building block in the synthesis of other complex molecules.
Catalytic Protodeboronation
While there isn’t direct evidence for this specific compound, similar compounds have been used in catalytic protodeboronation . This suggests potential applications in the field of catalysis and materials science.
properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S2/c22-17-4-1-5-18(13-17)25-8-10-26(11-9-25)31(28,29)19-6-12-30-20(19)21(27)24-15-16-3-2-7-23-14-16/h1-7,12-14H,8-11,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOLAXUZCOLVDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
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